molecular formula C15H20ClN5O4 B11092131 Di-tert-butyl chloro(tetrazolo[1,5-b]pyridazin-6-yl)malonate

Di-tert-butyl chloro(tetrazolo[1,5-b]pyridazin-6-yl)malonate

Cat. No.: B11092131
M. Wt: 369.80 g/mol
InChI Key: XJHVVDWOURCRQH-UHFFFAOYSA-N
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Description

DI(TERT-BUTYL) 2-CHLORO-2-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMALONATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetraazolo-pyridazine core, which is a heterocyclic structure containing nitrogen atoms, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(TERT-BUTYL) 2-CHLORO-2-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMALONATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetraazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetraazolo-pyridazine ring.

    Introduction of the Chlorine Atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Malonate Group: The malonate group is introduced through esterification or transesterification reactions.

    Addition of Tert-Butyl Groups: The tert-butyl groups are added via alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

DI(TERT-BUTYL) 2-CHLORO-2-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMALONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

DI(TERT-BUTYL) 2-CHLORO-2-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMALONATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of DI(TERT-BUTYL) 2-CHLORO-2-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMALONATE involves its interaction with specific molecular targets and pathways. The compound’s tetraazolo-pyridazine core can interact with enzymes and receptors, modulating their activity. The presence of the chlorine atom and tert-butyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI(TERT-BUTYL) 2-CHLORO-2-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMALONATE is unique due to its tetraazolo-pyridazine core, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H20ClN5O4

Molecular Weight

369.80 g/mol

IUPAC Name

ditert-butyl 2-chloro-2-(tetrazolo[1,5-b]pyridazin-6-yl)propanedioate

InChI

InChI=1S/C15H20ClN5O4/c1-13(2,3)24-11(22)15(16,12(23)25-14(4,5)6)9-7-8-10-17-19-20-21(10)18-9/h7-8H,1-6H3

InChI Key

XJHVVDWOURCRQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NN2C(=NN=N2)C=C1)(C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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